molecular formula C15H17N3O2 B14609368 2-(2-Ethoxyanilino)benzohydrazide CAS No. 58153-90-5

2-(2-Ethoxyanilino)benzohydrazide

Cat. No.: B14609368
CAS No.: 58153-90-5
M. Wt: 271.31 g/mol
InChI Key: UXMSRVQZCCGKKT-UHFFFAOYSA-N
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Description

2-(2-Ethoxyanilino)benzohydrazide is a benzohydrazide derivative featuring an ethoxy-substituted anilino group at the 2-position of the benzohydrazide core. This compound belongs to a class of hydrazide-based molecules extensively studied for their diverse biological activities, including cholinesterase inhibition, antioxidant properties, and antimicrobial effects . The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, which can influence electronic distribution, solubility, and binding interactions with biological targets.

Properties

CAS No.

58153-90-5

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-ethoxyanilino)benzohydrazide

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-10-6-5-9-13(14)17-12-8-4-3-7-11(12)15(19)18-16/h3-10,17H,2,16H2,1H3,(H,18,19)

InChI Key

UXMSRVQZCCGKKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyanilino)benzohydrazide typically involves the reaction of 2-ethoxyaniline with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyanilino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyanilino)benzohydrazide involves its interaction with specific molecular targets in cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of pathogenic organisms or cancer cells . The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Substituent Effects on Cholinesterase Inhibition

Benzohydrazides with methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents exhibit significant variations in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. For example:

Compound Substituent Position IC₅₀ (µM) Selectivity (BuChE/AChE) Reference
3-OMe benzohydrazide (9i) 3-OMe (quinoline) 9.6 ± 0.02 >100
2-OMe benzohydrazide (9h) 2-OMe (quinoline) 16.4 ± 0.09 >100
4-OMe benzohydrazide (9j) 4-OMe (quinoline) 14.06 ± 0.06 >100
2-Benzamido derivatives Variable substituents 0.5–12.3 (BChE) BChE-selective

Key Findings :

  • The 3-OMe substituent (compound 9i) showed the highest BuChE inhibition (IC₅₀ = 9.6 µM), while 2-OMe and 4-OMe analogs exhibited reduced potency .

Antioxidant Activity

Benzohydrazides with sulfur-containing or electron-donating groups demonstrate notable antioxidant properties:

Compound Substituent DPPH IC₅₀ (µg/mL) FRAP (µM/100 g) Reference
3 2-(ethylsulfanyl) derivative 0.22 3054
Gallic Acid - 1.2 -

Key Findings :

  • Thiosemicarbazide derivatives (e.g., compound 3) outperformed gallic acid in radical scavenging, attributed to the -S- group enhancing electron delocalization .
  • Ethoxy groups may similarly stabilize free radicals, though experimental data for 2-(2-Ethoxyanilino)benzohydrazide remain unexplored.

Antimicrobial and Antiparasitic Activity

Benzohydrazides exhibit broad-spectrum antimicrobial effects:

Compound Target IC₅₀/Selectivity Index (SI) Reference
H30 (chloro-substituted) E. histolytica Not reported (active at µM)
Compounds 1,7,8,21 E. coli biofilm IC₅₀ <1 µM; SI >200

Key Findings :

  • Chloro and methoxy substituents enhance antiparasitic activity, while ethoxy analogs may improve membrane permeability due to increased hydrophobicity .
  • High selectivity indices (SI >200) suggest low cytotoxicity, a critical feature for drug development .

Anticancer Activity

Substituents on the benzylidene ring significantly influence cytotoxicity:

Compound Substituent DAL Inhibition (%) IC₅₀ (µg/mL) Reference
4c 2,4-dichlorophenyl 100% at 100 µg/mL 16.3
4g 4-nitrophenyl 86% at 100 µg/mL Not reported

Key Findings :

  • Dichloro and nitro groups enhance DNA intercalation and apoptosis induction .
  • Ethoxy groups may modulate pharmacokinetics but require empirical validation.

Physicochemical and ADMET Properties

Computational studies on benzohydrazide derivatives highlight critical ADMET parameters:

Compound Solubility (mg/mL) LogP Reference
5-Nitroisatin derivatives 0.12–1.45 2.1–3.8
2-Benzamido derivatives Moderate to high 1.5–2.5

Key Findings :

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